2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal
Description
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal is a pyridine-derived aldehyde with a branched alkyl chain. Its structure features a pyridine ring substituted at the 3-position with a propanal group (R-CHO), where the propanal is further modified by two methyl groups at the β-carbon (2,2-dimethyl). The 5-methyl substituent on the pyridine ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound is of interest in organic synthesis, agrochemicals, and pharmaceuticals due to the versatility of the aldehyde group for further functionalization and the pyridine moiety’s role in hydrogen bonding and coordination chemistry .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(5-methylpyridin-3-yl)propanal |
InChI |
InChI=1S/C11H15NO/c1-9-4-10(7-12-6-9)5-11(2,3)8-13/h4,6-8H,5H2,1-3H3 |
InChI Key |
GAGGRZGTOXNHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Functional Group and Reactivity Comparison
Key Observations :
- The aldehyde group in the target compound enables reactions such as condensations (e.g., formation of imines or hydrazones) and reductions to alcohols, distinguishing it from ester or sulfonate derivatives .
- Steric effects from the 2,2-dimethyl group may hinder nucleophilic attacks at the β-carbon, a contrast to less hindered analogs like 3-(2-aminopyridin-3-yl)propan-1-ol () .
Physicochemical and Environmental Behavior
- Solubility: Pyridine derivatives with polar groups (e.g., amino, hydroxyl) exhibit higher water solubility. The target compound’s aldehyde group increases polarity compared to non-polar analogs like permethrin () but may still require organic solvents for dissolution .
- Atmospheric Stability : Propanal derivatives, including the target compound, show slower degradation than acetone under similar conditions, as seen in atmospheric measurements (slope = 1.13 for acetone vs. negligible variability for propanal) .
Biological Activity
2,2-Dimethyl-3-(5-methylpyridin-3-yl)propanal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, consolidating findings from diverse research sources.
The compound is classified as an aldehyde, characterized by the presence of a pyridine ring which may influence its interactions with biological targets. The molecular structure can be represented as follows:
This compound is believed to exert its biological effects through several mechanisms. As an aldehyde, it can participate in nucleophilic addition reactions with various biomolecules, including proteins and nucleic acids. The specific molecular targets and pathways remain to be fully elucidated.
Potential Mechanisms:
- Nucleophilic Substitution : The aldehyde group can engage in nucleophilic substitution reactions.
- Oxidative Metabolism : It may undergo oxidation to form carboxylic acids, potentially altering its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have indicated cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.4 | Moderate |
| K562 | 10.2 | Strong |
| A172 | 25.0 | Weak |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
Antibacterial Studies
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results are shown in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Table 2: Antibacterial activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
